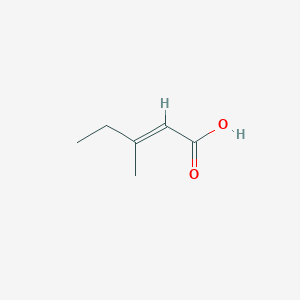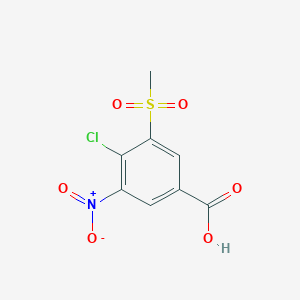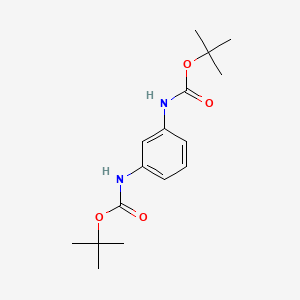
N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'FM-381' and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Cerebrovasodilatation and Anticonvulsant Properties
Compounds similar to N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, such as sulfonamide derivatives, have been explored for their potential in cerebrovasodilatation and as anticonvulsants. For instance, sulfones with halo substituents have shown high activity in increasing cerebral blood flow in animals without significant diuresis, indicating their potential in treating cerebral ischemia and seizures (Barnish et al., 1981).
Antimicrobial Activities
The synthesis of structurally complex derivatives incorporating thiophene and sulfonamide groups has been reported to yield compounds with significant antimicrobial activities. Such derivatives have demonstrated effectiveness against a variety of bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Babu et al., 2013).
Carbonic Anhydrase Inhibition
Related compounds have been studied for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors have shown nanomolar inhibitory concentrations against several isoenzymes, suggesting their applicability in treating conditions like glaucoma, epilepsy, and certain cancers (Supuran et al., 2013).
Chemosensor Applications
Certain sulfonamide derivatives have been utilized in the development of chemosensors for detecting metal ions and anions. These sensors exhibit high selectivity and sensitivity, making them useful in environmental monitoring and analytical chemistry (Meng et al., 2018).
Aldose Reductase Inhibition with Antioxidant Activity
Sulfonamide derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in the long-term complications of diabetes. These compounds also exhibited potent antioxidant potential, suggesting a dual approach to managing diabetic complications (Alexiou & Demopoulos, 2010).
properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(4-fluoro-3-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c1-13-12-14(8-9-16(13)20)21-19(23)18-17(10-11-26-18)22(2)27(24,25)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIXFKOTGVVKNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406109.png)

![Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate](/img/structure/B2406112.png)
![5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol](/img/structure/B2406113.png)

![2-(4-isopropoxybenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2406116.png)
![7-benzyl-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2406118.png)

![1-allyl-7-(4-chlorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2406121.png)

![2-(2,4-dimethylphenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2406124.png)

